molecular formula C20H22F3N3O2 B2919672 2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate CAS No. 477858-49-4

2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate

Cat. No.: B2919672
CAS No.: 477858-49-4
M. Wt: 393.41
InChI Key: XTTGJFQANXUSNS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate is a synthetic carbamate derivative characterized by a trifluoroethyl backbone, a phenylpiperazine moiety, and an N-phenylcarbamate functional group. The trifluoroethyl group enhances metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

[1,1,1-trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-yl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c21-20(22,23)18(28-19(27)24-16-7-3-1-4-8-16)15-25-11-13-26(14-12-25)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTGJFQANXUSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C(F)(F)F)OC(=O)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate (CAS: 477858-49-4) is a carbamate derivative known for its potential biological activities. The compound's structure includes a trifluoroethyl group and a phenylpiperazine moiety, suggesting possible interactions with biological targets, particularly in pharmacology and toxicology.

  • Molecular Formula : C20H22F3N3O2
  • Molecular Weight : 393.41 g/mol
  • Purity : >90% .

The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors due to the presence of the piperazine ring. This interaction could potentially influence neuropharmacological effects, making it a candidate for further investigation in therapeutic contexts.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on carbamate analogs have shown effectiveness against Methicillin Resistant Staphylococcus aureus (MRSA), highlighting the potential of similar structures in combating resistant bacterial strains .

Neuropharmacological Effects

Given its structural features, this compound may also exhibit neuropharmacological effects. Similar compounds have been evaluated for their ability to modulate neurotransmitter activity, which may lead to applications in treating neurological disorders . The piperazine component is particularly relevant as it is known to interact with various receptors in the central nervous system.

Study 1: Antimicrobial Efficacy

A study synthesized a library of carbamate derivatives and screened them against various bacterial strains. The results showed that certain analogs had low micromolar IC50 values against MRSA biofilms, suggesting that modifications in the structure could enhance antimicrobial potency .

Study 2: Neuropharmacological Investigation

In a pharmacological study focusing on piperazine derivatives, researchers found that compounds with similar structures to this compound exhibited significant activity at serotonin receptors. This suggests potential applications in treating anxiety and depression-related disorders .

Data Tables

Property Value
Molecular FormulaC20H22F3N3O2
Molecular Weight393.41 g/mol
Purity>90%
CAS Number477858-49-4
Biological Activity Effect
AntimicrobialEffective against MRSA
NeuropharmacologicalPotential CNS modulation

Comparison with Similar Compounds

2,2,2-Trifluoroethyl N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamate (CAS: 1269151-65-6)

  • Structural Comparison : Replaces the phenylpiperazine-methyl group with a 4-(4-methoxyphenyl)thiazole ring.
  • The methoxy group may increase electron density, altering binding affinity compared to the parent compound’s phenylpiperazine group .
  • Application : Marketed for R&D use (e.g., kinase inhibition studies), suggesting divergent biological targets from the phenylpiperazine-containing analog .

5-Nitro-1,4-phenylenediamine Derivatives (CAS: 5307-14-2)

  • Structural Comparison : Lacks the carbamate and trifluoroethyl groups but shares aromatic amine motifs.
  • Functional Impact : Nitro groups confer redox activity, making these compounds useful as dyes or intermediates rather than therapeutic agents. Highlight the importance of the carbamate group in stabilizing the parent compound against hydrolysis .

Physicochemical and Pharmacokinetic Properties

Property 2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate 2,2,2-Trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate 5-Nitro-1,4-phenylenediamine
Molecular Weight (g/mol) ~400 (estimated) 358.3 153.13
LogP (Lipophilicity) ~3.5 (predicted) ~3.1 ~1.2
Solubility Low aqueous solubility (trifluoroethyl group) Moderate (methoxy group enhances polarity) High (amine groups)
Biological Role Potential CNS modulation (phenylpiperazine) Kinase inhibition (thiazole moiety) Industrial dye intermediate

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